Dimethyl(isopropyl)silane (CAS 18209-61-5): Strategic Applications in Precision Synthesis and Catalysis
Dimethyl(isopropyl)silane (CAS 18209-61-5): Strategic Applications in Precision Synthesis and Catalysis
As organic synthesis and materials science advance toward highly functionalized, complex architectures, the demand for reagents that offer precise kinetic and thermodynamic control has never been higher. Dimethyl(isopropyl)silane (often abbreviated as IPDMS-H), bearing the CAS number 18209-61-5, has emerged as a uniquely privileged reagent.
Unlike ubiquitous silanes such as triethylsilane (TES-H) or tert-butyldimethylsilane (TBS-H), IPDMS-H occupies a critical "Goldilocks zone" of steric hindrance. The combination of one isopropyl group and two methyl groups provides sufficient bulk to suppress premature side reactions in tandem catalysis, yet remains labile enough to enable synchronized in situ deprotections. This whitepaper explores the causality behind the physicochemical behavior of IPDMS-H and provides field-proven, self-validating protocols for its application in advanced drug development and synthetic research.
Physicochemical Profiling and Steric Causality
The utility of IPDMS-H is fundamentally rooted in its structural geometry. The isopropyl moiety shields the silicon center more effectively than a standard ethyl group, increasing its stability against spontaneous hydrolysis compared to trimethylsilane (TMS-H). However, it lacks the extreme steric shielding of a tert-butyl group, allowing it to participate in transition-metal-catalyzed oxidative additions and nucleophilic attacks at predictable, moderate rates.
Quantitative Data Summary
| Property | Value | Causality / Synthetic Implication |
| CAS Number | 18209-61-5 | Unique identifier for procurement and regulatory compliance. |
| Molecular Formula | C₅H₁₄Si | Low molecular weight ensures high atom economy in silylation. |
| Molecular Weight | 102.25 g/mol | Facilitates easy calculation of stoichiometric equivalents. |
| Boiling Point | 66-67 °C | Volatile enough for easy removal of excess reagent in vacuo. |
| Density | 0.724 g/mL at 25 °C | Requires precise volumetric measurement (e.g., gas-tight syringes). |
| Refractive Index | 1.391 (n20/D) | Useful for validating reagent purity prior to sensitive reactions. |
Core Application: Kinetic Control in Tandem Catalysis
In complex multi-step syntheses, tandem catalysis allows for the sequential transformation of substrates without intermediate purification. IPDMS-H plays a pivotal role in diastereodivergent reductive cross-coupling , specifically in the Z-selective hydroarylation of terminal alkynes[1].
The Mechanistic Role of IPDMS-H
When attempting a tandem Sonogashira coupling followed by semireduction, standard silanes often undergo rapid, premature hydrosilylation with the terminal alkyne, poisoning the catalytic cycle. By substituting standard silanes with IPDMS-H, the hydrosilylation pathway is sterically suppressed. This kinetic delay allows the palladium-catalyzed Sonogashira coupling to reach full conversion cleanly. Once the internal alkyne is formed, the addition of a proton source (like methanol) triggers a rapid copper-catalyzed semireduction to yield the Z-aryl alkene with extraordinary selectivity (>19:1 Z:E)[1].
Mechanism of IPDMS-H mediated Z-selective hydroarylation via tandem catalysis.
Experimental Protocol: Z-Selective Hydroarylation
Objective: Synthesize Z-aryl alkenes from terminal alkynes and aryl bromides.
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Preparation: In a glovebox, charge an oven-dried Schlenk flask with Pd(PPh₃)₄ (2 mol%), CuI (5 mol%), and the aryl bromide (1.0 equiv).
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Solvent & Reagent Addition: Add anhydrous THF, followed by the terminal alkyne (1.2 equiv) and IPDMS-H (2.0 equiv).
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Sonogashira Phase: Stir the reaction at room temperature.
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Self-Validation: Monitor via GC-MS or TLC. The strict steric profile of IPDMS-H ensures no hydrosilylation byproducts are formed during this phase[1].
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Semireduction Phase: Once the Sonogashira intermediate is fully formed (typically 12-24 hours), inject anhydrous MeOH (1.5 equiv) to activate the copper-hydride species.
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Completion: Stir for an additional 2 hours.
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Self-Validation: The disappearance of the internal alkyne peak in IR spectroscopy (~2200 cm⁻¹) confirms complete reduction.
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The IPDMS Protecting Group: Tunable Lability in Complex Peptide Synthesis
Beyond its role as a hydride donor, the dimethylisopropylsilyl (IPDMS) group is an exceptional protecting group for alcohols, particularly in the synthesis of complex oligomers and modified peptides[2]. It is frequently introduced using 1-(Dimethylisopropylsilyl)imidazole[3] or IPDMS-Cl.
Causality of Tuned Deprotection
In the synthesis of 2-oxazolines from β-hydroxyamides (e.g., serine residues in peptides), the substrate must remain highly soluble in organic solvents. Unprotected peptides aggregate and precipitate. While protecting the hydroxyl groups as silyl ethers solves the solubility issue, the choice of the silyl group dictates the success of the subsequent cyclodehydration.
If TBS (tert-butyldimethylsilyl) is used, the deprotection is too slow, leading to incomplete cyclization. If TMS is used, it is too unstable for isolation. IPDMS provides the perfect kinetic balance: it is stable enough for isolation and purification, but undergoes rapid in situ desilylation when exposed to mild fluorinating agents like XtalFluor-E or DAST, perfectly synchronizing the release of the free alcohol with the cyclodehydration event[2].
Workflow of in situ desilylation and cyclodehydration using the IPDMS protecting group.
Experimental Protocol: IPDMS Protection and Cyclodehydration
Objective: Convert a serine-containing peptide to a 2-oxazoline derivative.
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Silylation: Dissolve the β-hydroxyamide (1.0 equiv) in anhydrous CH₂Cl₂. Add imidazole (2.5 equiv) and IPDMS-Cl (1.2 equiv) at 0 °C. Stir for 2 hours.
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Self-Validation: TLC analysis (Hexanes/EtOAc). The IPDMS ether will exhibit a significantly higher Rf value than the starting alcohol. Stain with phosphomolybdic acid (PMA) to visualize.
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Isolation: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate. The IPDMS group ensures the intermediate is highly soluble and easily purified via silica gel chromatography.
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Cyclodehydration: Dissolve the IPDMS-protected intermediate in CH₂Cl₂ and cool to -78 °C. Add pyridine (3.0 equiv) followed by XtalFluor-E (2.0 equiv).
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Warming: Allow the reaction to slowly warm to room temperature over 24 hours. The fluoride ions generated in situ will cleave the IPDMS group at an optimized rate, allowing immediate intramolecular attack to form the 2-oxazoline ring[2].
Emerging Frontiers: Silyloxyarenes in C-O Activation
Recent advancements in nickel catalysis have unlocked the ability to use silyl-protected phenols (silyloxyarenes) as direct coupling partners. IPDMS-protected phenols can undergo direct C(sp²)–O bond cleavage[4]. Rather than requiring a separate deprotection step followed by activation (e.g., conversion to a triflate), the IPDMS-arene can be directly reduced or cross-coupled using Ni-NHC catalysts and terminal reductants like Ti(O-i-Pr)₄. This orthogonal reactivity allows chemists to utilize IPDMS not just as a passive protecting group, but as an active, traceless directing/leaving group in late-stage functionalization[4].
Safety, Handling, and Storage
Dimethyl(isopropyl)silane is a highly flammable liquid and a reactive silane. It must be handled with rigorous air-free techniques to maintain its integrity and ensure laboratory safety.
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Atmosphere: Always handle under an inert atmosphere (Argon or Nitrogen). Exposure to moisture will lead to the evolution of highly flammable hydrogen gas and the formation of silanols/siloxanes.
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Storage: Store at 2 - 8 °C in a tightly sealed container, away from heat sources, sparks, and incompatible materials (strong acids, bases, and oxidizing agents).
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Validation of Reagent Integrity: Before deploying IPDMS-H in a critical catalytic step, run a quick FT-IR analysis. A sharp, strong absorption band at ~2110 cm⁻¹ (corresponding to the Si-H stretch) confirms the reagent is active and has not degraded into siloxanes.
References
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Sigma-Aldrich Product Specifications Source: Sigma-Aldrich URL:
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Diastereodivergent Reductive Cross Coupling of Alkynes Through Tandem Catalysis: Z- and E-Selective Hydroarylation of Terminal Alkynes Source: PubMed Central (PMC) / NIH URL:1[1]
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Silyloxyarenes as Versatile Coupling Substrates Enabled by Nickel-Catalyzed C–O Bond Cleavage Source: ACS Catalysis URL:4[4]
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Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides Source: Journal of Organic Chemistry (ACS) URL:2[2]
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1-(Dimethylisopropylsilyl)imidazole [Dimethylisopropylsilylating agent] Source: Chem-Impex International URL:3[3]
